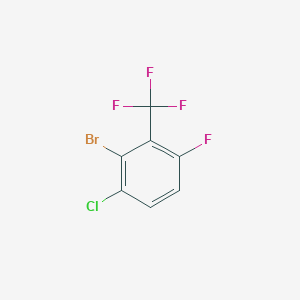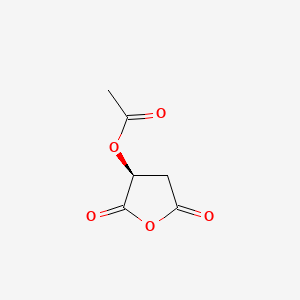
N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-phenyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a 4-methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a 2-hydroxy-3-methylpropyl group, which is a three-carbon chain with a hydroxyl (OH) group and a methyl (CH3) group . The “N1” and “N2” likely refer to nitrogen atoms in the molecule, suggesting the presence of amide groups (CONH2).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and propyl precursors, possibly through a process like nucleophilic substitution or condensation . The exact method would depend on the specific structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Properties like solubility, melting point, boiling point, and reactivity can be influenced by factors like polarity, molecular size, and functional groups .Aplicaciones Científicas De Investigación
Antioxidant Properties
The compound’s structural features, including the hydroxyfuranone ring and the methoxyphenyl group, suggest potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Researchers may investigate its effectiveness in preventing chronic diseases and aging-related conditions .
Anti-Inflammatory Effects
Similar to other furanone derivatives, this compound could exhibit anti-inflammatory properties. Inflammation is associated with various diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer. Investigating its impact on inflammatory pathways may yield valuable insights .
HIV-1 Integrase Inhibition
Cotelle reported that 4-aryl-3-hydroxyfuran-2-one compounds are inhibitors of HIV-1 integrase . Understanding the mechanism of action and optimizing its structure could lead to potential antiviral therapies.
Anxiolytic Potential
Although not directly studied for this compound, related chalcones have demonstrated anxiolytic-like effects in animal models. Investigating its impact on anxiety-related behavior, possibly using zebrafish as a model organism, could be an interesting avenue for research .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-19(24,12-14-8-10-16(25-2)11-9-14)13-20-17(22)18(23)21-15-6-4-3-5-7-15/h3-11,24H,12-13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIYCNLLJXLEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-phenyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650740.png)
![Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2650744.png)
![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)



![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)
![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)
![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2650761.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2650762.png)